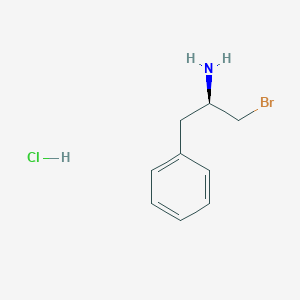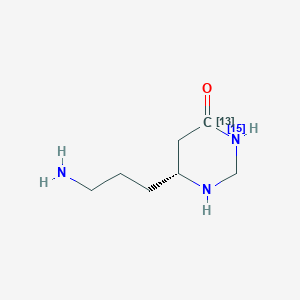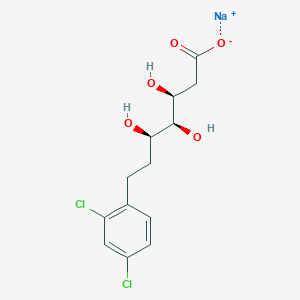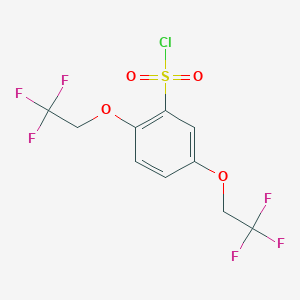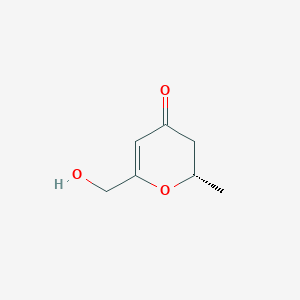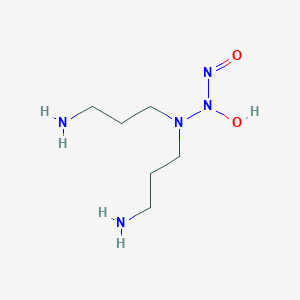
DPTA NONOate
描述
DPTA NONOate: (二亚乙基三胺 NONOate) 属于二氮烯二醇类小分子,充当一氧化氮 (NO) 供体。其化学结构包括中心二亚乙基三胺 (DPTA) 骨架,连接到一个一氧化氮基团。 该化合物缓慢释放 NO,使其在各种应用中具有价值 .
科学研究应用
DPTA NONOate 在各个领域都有应用:
化学: 用作化学研究中的受控 NO 供体。
生物学: 研究其对细胞信号通路的影响。
医学: 探索其潜在的治疗应用,例如血管舒张和伤口愈合。
工业: 应用于材料科学和药物递送研究。
作用机制
DPTA NONOate 通过释放 NO 发挥其作用。NO 充当信号分子,影响各种细胞过程。它激活鸟苷酸环化酶,导致环磷酸鸟苷 (cGMP) 水平升高,从而介导血管舒张和其他生理反应。
准备方法
合成路线: DPTA NONOate 可以通过以下步骤合成:
DPTA 活化: 二亚乙基三胺与亚硝酸 (HNO₂) 反应形成二氮烯二醇部分。
NO 供体形成: 所得 DPTA 二氮烯二醇是活性 NO 供体。
- 温度: 通常在室温 (约 22-25°C) 下进行。
- 溶剂: 通常使用水溶液。
工业生产: 工业规模的生产方法涉及扩大合成路线,同时保持所需的纯度和收率。
化学反应分析
DPTA NONOate 经历了几种反应:
NO 释放: 该化合物由于其二氮烯二醇结构而缓慢释放 NO。
生物反应: 在生物系统中,this compound 可以通过释放 NO 来调节细胞过程。
常用试剂和条件:
酸性条件: 酸性环境促进 NO 释放。
生物介质: this compound 与生物硫醇和蛋白质反应。
主要产物:
NO: 主要产物是一氧化氮,它在血管舒张、免疫反应和神经传递中起着至关重要的作用。
相似化合物的比较
DPTA NONOate 因其缓慢且持续的 NO 释放而脱颖而出。类似的化合物包括其他二氮烯二醇类,如 DETA NONOate (二乙胺 NONOate) 和 DEA NONOate (二乙醇胺 NONOate)。
属性
IUPAC Name |
[bis(3-aminopropyl)amino]-hydroxyimino-oxidoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17N5O2/c7-3-1-5-10(6-2-4-8)11(13)9-12/h12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNIKTWGBUNSSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN(CCCN)[N+](=NO)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DPTA/NO is a nitric oxide (NO) donor. Upon entering aqueous solutions, it spontaneously decomposes to release NO. [] This released NO can then interact with various biological targets, including enzymes, signaling molecules, and transcription factors, leading to a range of downstream effects, such as vasodilation, inhibition of platelet aggregation, and modulation of immune responses. [, , , , , , , , , , , , ]
A: DPTA/NO exhibits a relatively slow release of NO with a half-life of approximately 3 hours at physiological temperature (37°C). [] This distinguishes it from faster-acting NO donors like diethylamine NONOate (DEA/NO), which has a half-life of 2 minutes at 37°C. [] This slower release profile contributes to a sustained NO delivery and may be advantageous for specific applications. []
A: The slower, sustained release of NO from DPTA/NO has shown to be more effective in inhibiting vascular smooth muscle cell proliferation compared to faster-releasing NO donors. [] This suggests that for certain applications, such as preventing restenosis after angioplasty, a continuous low-level delivery of NO might be more beneficial than a short burst of high NO concentration. []
A: The molecular formula for DPTA/NO is C6H17N5O2, and its molecular weight is 191.24 g/mol. []
A: Electrospray ionization mass spectrometry (ESI-MS) has been employed to analyze DPTA/NO and other NONOates. [] This technique allows for the identification of the compound and its degradation products upon collision-induced dissociation. []
A: DPTA/NO decomposes more rapidly at acidic pH. [] This property is important to consider when formulating DPTA/NO for specific applications, especially for delivery to acidic environments like the stomach.
A: DPTA/NO primarily acts as a reagent, specifically as an NO donor. It undergoes spontaneous decomposition in aqueous solutions to release NO, which then mediates various biological effects. []
A: While specific computational studies solely focused on DPTA/NO were not discussed in the provided papers, research on CYP2B6 degradation by NO involved molecular dynamics simulations. [] These simulations provided insights into how tyrosine nitration, a potential downstream effect of NO release from DPTA/NO, could impact CYP2B6 structure and function. [] This highlights the potential application of computational methods for understanding the broader biological consequences of DPTA/NO-mediated NO release.
A: The structure of the amine moiety in NONOates, including DPTA/NO, influences their NO release kinetics. [, ] Larger amine groups generally lead to slower NO release rates. [] For example, DPTA/NO with its dipropylenetriamine group releases NO slower than diethylamine NONOate (DEA/NO), which has a smaller diethylamine group. []
A: DPTA/NO is relatively stable as a solid. [] This stability makes it easier to handle and store compared to other NO donors that are less stable in their solid form.
A: One of the challenges in formulating DPTA/NO is its sensitivity to pH. [] Acidic conditions can accelerate its decomposition, potentially limiting its use in certain delivery routes or requiring specialized formulations to protect it from premature degradation.
A: DPTA/NO has been administered through various routes in animal models, including intravenous injection, nebulization, and intratracheal instillation. [, , , , , ] The choice of administration route likely depends on the specific research question and target tissue.
A: The effects of DPTA/NO have been extensively studied in various animal models. For instance, its ability to attenuate pulmonary hypertension induced by group B Streptococcus infection has been demonstrated in newborn piglets. [, ] Additionally, its protective effects against cerebral malaria have been investigated in a mouse model using Plasmodium berghei ANKA. [, ]
ANone: Based on the provided research papers, there is no evidence to suggest that DPTA/NO has progressed to clinical trials. Further research is necessary to determine its safety and efficacy in humans.
ANone: While the provided abstracts do not delve into detailed toxicity profiles for DPTA/NO, it's important to note that NO itself can have both beneficial and potentially harmful effects depending on its concentration and cellular context.
A: While targeted delivery strategies specifically for DPTA/NO were not discussed in the provided abstracts, one study investigated the incorporation of Gd-DPTA, a related gadolinium-based contrast agent, into small unilamellar vesicles (sULVs) functionalized with targeting antibodies for brain tumor imaging. [] This highlights the potential for adapting similar nanocarrier-based approaches for targeted DPTA/NO delivery.
ANone: The research papers did not specifically mention biomarkers associated with DPTA/NO treatment efficacy or adverse effects.
A: Researchers often employ techniques like chemiluminescence and electrochemical sensors to directly measure NO released from DPTA/NO in various experimental settings. These methods allow for real-time monitoring of NO concentrations and provide valuable insights into the compound's release kinetics. []
ANone: The provided abstracts did not include information regarding the environmental impact or degradation of DPTA/NO.
ANone: The provided abstracts do not contain information about specific studies on the dissolution and solubility of DPTA/NO.
ANone: The research papers did not provide details regarding the validation of analytical methods used in the studies.
ANone: The provided abstracts did not specifically address the immunogenicity of DPTA/NO.
A: Yes, research indicates that NO released from DPTA/NO can influence the expression and activity of cytochrome P450 enzymes, particularly CYP2B6. [, ] Studies have shown that NO can lead to the downregulation of CYP2B6 through ubiquitin-dependent proteasomal degradation. [, ]
ANone: The provided abstracts do not contain specific details about the biodegradability of DPTA/NO.
ANone: The provided research papers do not focus on comparing DPTA/NO with alternative NO donors or therapeutic strategies.
ANone: Specific information related to recycling and waste management of DPTA/NO was not found in the provided research papers.
ANone: The research papers highlight the importance of various experimental techniques and resources in DPTA/NO research, including cell culture models, animal models, analytical chemistry techniques (e.g., mass spectrometry), and molecular biology tools. Access to these resources is crucial for advancing our understanding of DPTA/NO.
ANone: The provided abstracts do not delve into the detailed historical context of DPTA/NO research.
A: The research on DPTA/NO showcases the interdisciplinary nature of this field, drawing on expertise from pharmacology, immunology, cell biology, and analytical chemistry. For instance, understanding the interaction of DPTA/NO with cytochrome P450 enzymes (a pharmacological aspect) requires insights from cell biology and biochemistry. [, ] Similarly, investigating its effects on cerebral malaria necessitates collaboration between parasitologists, immunologists, and neuroscientists. [, ] This highlights the importance of cross-disciplinary approaches in advancing DPTA/NO research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


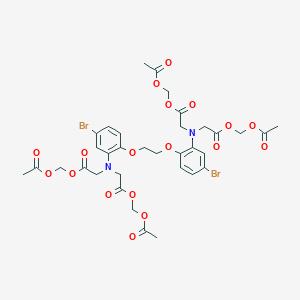
![Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B115422.png)
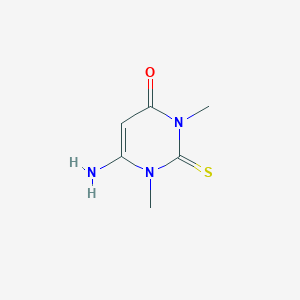
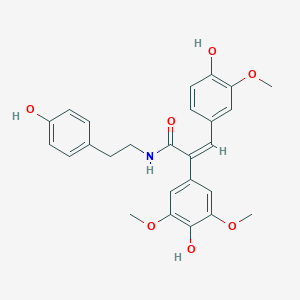
![3-[(Z)-but-1-enyl]pyridine](/img/structure/B115430.png)

